NF-|EB-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

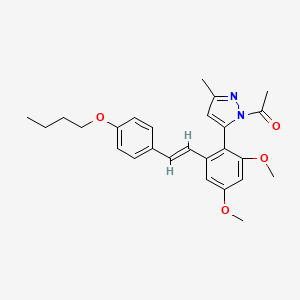

Molecular Formula |

C26H30N2O4 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

1-[5-[2-[(E)-2-(4-butoxyphenyl)ethenyl]-4,6-dimethoxyphenyl]-3-methylpyrazol-1-yl]ethanone |

InChI |

InChI=1S/C26H30N2O4/c1-6-7-14-32-22-12-9-20(10-13-22)8-11-21-16-23(30-4)17-25(31-5)26(21)24-15-18(2)27-28(24)19(3)29/h8-13,15-17H,6-7,14H2,1-5H3/b11-8+ |

InChI Key |

JCEKFPPSWJKZIB-DHZHZOJOSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)OC)OC)C3=CC(=NN3C(=O)C)C |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC)OC)C3=CC(=NN3C(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NF-κB Inhibition: A Focus on Interleukin-10

Disclaimer: Extensive searches for a specific compound designated "NF-κB-IN-10" did not yield a known molecule with this identifier in the scientific literature or commercial databases. It is possible that this is an internal, novel, or less-common nomenclature. Therefore, this technical guide will provide a comprehensive overview of the mechanisms of Nuclear Factor-kappa B (NF-κB) inhibition, with a detailed focus on the well-characterized inhibitory actions of Interleukin-10 (IL-10), a key anti-inflammatory cytokine that serves as an exemplary case study.

Introduction to the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a family of inducible transcription factors that play a critical role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The NF-κB family consists of five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homo- and heterodimers to modulate gene expression.

The activity of NF-κB is tightly controlled by a family of inhibitory proteins called Inhibitors of κB (IκBs). In unstimulated cells, IκB proteins bind to NF-κB dimers, masking their nuclear localization signals (NLS) and sequestering them in the cytoplasm.[1]

Activation of the NF-κB pathway can occur through two major signaling cascades: the canonical and non-canonical pathways.

-

Canonical Pathway: This pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα), interleukin-1 (IL-1), and pathogen-associated molecular patterns (PAMPs).[1] Activation leads to the recruitment of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes.[1]

-

Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members, such as B-cell activating factor receptor (BAFF-R) and CD40. It involves the activation of NF-κB-inducing kinase (NIK) and IKKα, leading to the phosphorylation and processing of the p100 precursor protein to its active p52 form. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate genes primarily involved in lymphoid organogenesis and B-cell maturation.

Interleukin-10 as a Potent Inhibitor of NF-κB Signaling

Interleukin-10 (IL-10) is a pleiotropic cytokine with potent anti-inflammatory properties, a significant portion of which are attributed to its ability to suppress the NF-κB signaling pathway. IL-10 exerts its inhibitory effects through a multi-faceted mechanism, targeting the NF-κB pathway at several key junctures.

Dual Inhibitory Function on NF-κB Translocation

A primary mechanism of IL-10-mediated NF-κB inhibition is its differential regulation of NF-κB subunit translocation to the nucleus.[2][3]

-

Inhibition of p65 Nuclear Translocation: In the presence of an inflammatory stimulus like TNFα, pretreatment with IL-10 blocks the nuclear translocation of the transcriptionally active p65 subunit.[3][4] This is achieved, in part, by inhibiting the activity of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and keeps the p65/p50 heterodimer sequestered in the cytoplasm.[3][5]

-

Induction of p50 Homodimer Nuclear Translocation: Concurrently, IL-10 selectively promotes the nuclear translocation of p50/p50 homodimers.[2][3][4] Unlike the p65/p50 heterodimer, the p50/p50 homodimer lacks a transactivation domain and is generally considered a transcriptional repressor.[2][4] By binding to NF-κB consensus sequences in the promoter regions of inflammatory genes, p50/p50 homodimers can competitively inhibit the binding of the transcriptionally active p65/p50 heterodimers, thereby suppressing gene expression.[2][3]

This dual action of inhibiting the activator (p65/p50) while promoting the repressor (p50/p50) is a key feature of IL-10's anti-inflammatory effect.

Inhibition of IκB Kinase (IKK) Activity

IL-10 has been shown to suppress the activity of the IKK complex.[3][5] By inhibiting IKK, IL-10 prevents the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the release and nuclear translocation of the p65/p50 heterodimer.[3][5] This represents a critical upstream point of intervention in the canonical NF-κB pathway.

Inhibition of NF-κB DNA Binding Activity

Beyond preventing nuclear translocation, IL-10 can also inhibit the DNA binding activity of NF-κB that is already present in the nucleus.[3][5] The precise molecular mechanism for this is not fully elucidated but may involve post-translational modifications of the NF-κB subunits or the induction of other inhibitory factors.

Quantitative Data on IL-10-Mediated NF-κB Inhibition

The following table summarizes quantitative data from studies investigating the effects of IL-10 on NF-κB signaling.

| Parameter | Cell Type | Stimulus | IL-10 Concentration | Observed Effect | Reference |

| p65 Nuclear Translocation | Human Monocytic Cells | TNFα | Pretreatment with IL-10 | Blocked p65 translocation | [3][4] |

| p50 Nuclear Translocation | Human Monocytic Cells | TNFα | Pretreatment with IL-10 | Did not alter strong p50 translocation | [3][4] |

| Constitutive Cytokine Secretion (MIP-2α and IL-6) | p105/p50 deficient macrophages | - | IL-10 | No inhibition of secretion | [2][3] |

| Constitutive Cytokine Secretion (MIP-2α and IL-6) | Wild-type macrophages | - | IL-10 | Inhibition of high constitutive levels | [2][3] |

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

Objective: To determine the effect of a compound on the DNA binding activity of NF-κB.

Methodology:

-

Nuclear Extract Preparation:

-

Culture cells (e.g., human monocytic cells) to the desired density.

-

Treat cells with the inflammatory stimulus (e.g., TNFα) with or without pre-treatment with the inhibitor (e.g., IL-10).

-

Harvest cells and isolate nuclear extracts using a hypotonic lysis buffer followed by a high-salt extraction buffer.

-

Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., Bradford assay).

-

-

Oligonucleotide Probe Labeling:

-

Synthesize double-stranded oligonucleotide probes containing the consensus binding site for NF-κB (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled probe to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

In a reaction tube, combine the nuclear extract (5-10 µg), a poly(dI-dC) non-specific competitor, and the labeled probe.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

For supershift assays, specific antibodies against NF-κB subunits (e.g., anti-p65, anti-p50) can be added to the reaction to identify the specific components of the protein-DNA complex.

-

-

Electrophoresis and Visualization:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA-protein complexes. A shift in the mobility of the probe indicates DNA binding, and a reduction in this shift in the presence of the inhibitor demonstrates its effect.

-

Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway.

IL-10 Inhibition of the Canonical NF-κB Pathway

Caption: IL-10 inhibition of NF-κB signaling.

Experimental Workflow for Assessing NF-κB Inhibition

Caption: Experimental workflow for NF-κB inhibition.

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. NF-kB Inhibitors » NF-kB Transcription Factors | Boston University [bu.edu]

- 3. Molecular mechanisms of interleukin-10-mediated inhibition of NF-κB activity: a role for p50 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of interleukin-10-mediated inhibition of NF-kappaB activity: a role for p50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interleukin-10 signaling blocks inhibitor of kappaB kinase activity and nuclear factor kappaB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Crossroads of Inflammation: A Technical Guide to NF-κB Pathway Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell survival, and differentiation.[1][2][3] Its dysregulation is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and cancers, making it a critical target for therapeutic intervention.[1][4] This technical guide delves into the core principles of NF-κB pathway selectivity and specificity, providing a framework for the evaluation of inhibitory compounds. While a specific compound designated "NF-κB-IN-10" is not publicly documented, this paper will utilize the principles of NF-κB inhibition to serve as a comprehensive resource for researchers. We will explore the intricacies of the NF-κB signaling cascade, detail experimental methodologies for assessing inhibitor selectivity, and present illustrative data in a structured format.

The NF-κB Signaling Pathway: A Dual-Edged Sword

The NF-κB family of transcription factors comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[2][5][6] These proteins form various homodimers and heterodimers to regulate gene expression.[6] NF-κB activation is primarily controlled by two distinct signaling pathways: the canonical and non-canonical pathways.

1.1. The Canonical Pathway

The canonical pathway is the most common route for NF-κB activation, typically triggered by pro-inflammatory cytokines like TNFα and IL-1, as well as pathogen-associated molecular patterns (PAMPs).[1][7] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][6] Upon stimulation, the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), is activated.[1][8] IKKβ then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This releases the NF-κB dimer (most commonly the p50/p65 heterodimer), which translocates to the nucleus to initiate the transcription of target genes.[1]

1.2. The Non-Canonical Pathway

The non-canonical pathway is activated by a specific subset of TNF receptor superfamily members, such as BAFF-R and CD40.[2][9] This pathway is independent of IKKβ and NEMO. Instead, it relies on the NF-κB-inducing kinase (NIK) and IKKα.[7] NIK activation leads to the phosphorylation and activation of IKKα homodimers, which in turn phosphorylate the p100 subunit of the p100/RelB dimer.[2] This phosphorylation triggers the processing of p100 to p52, resulting in the formation of the active p52/RelB heterodimer that translocates to the nucleus to regulate genes primarily involved in lymphoid organogenesis and B-cell maturation.[2][7]

Strategies for NF-κB Inhibition: Selectivity and Specificity

The complexity of the NF-κB signaling network offers multiple points for therapeutic intervention. The selectivity of an inhibitor is determined by its ability to preferentially interact with its intended target over other molecules, while specificity refers to the functional consequence of this interaction, ideally leading to the modulation of a particular pathway with minimal off-target effects.

2.1. Targeting the IKK Complex

The IKK complex is a major hub for NF-κB activation, making it an attractive target for inhibitors.[8]

-

IKKβ Inhibitors: Given the central role of IKKβ in the canonical pathway, selective IKKβ inhibitors can effectively block the activation of pro-inflammatory genes.

-

Pan-IKK Inhibitors: These compounds target both IKKα and IKKβ. While potentially more potent, they may have a broader range of effects due to the involvement of IKKα in both canonical and non-canonical signaling.

2.2. Proteasome Inhibition

Inhibiting the proteasome prevents the degradation of phosphorylated IκBα, thereby trapping NF-κB in its inactive cytoplasmic state.[4] Bortezomib is a notable example of a proteasome inhibitor that impacts the NF-κB pathway.[10] However, proteasome inhibitors have widespread effects on cellular protein turnover, which can lead to significant off-target toxicities.

2.3. Inhibiting Nuclear Translocation

Compounds that block the nuclear import of NF-κB dimers represent another therapeutic strategy. For instance, JSH-23 has been shown to interfere with the nuclear translocation of NF-κB without affecting IκB degradation.[10]

2.4. Targeting DNA Binding

Inhibitors that prevent the binding of NF-κB to its DNA response elements in the nucleus offer a more downstream point of intervention.

Table 1: Representative NF-κB Pathway Inhibitors and their Mechanisms

| Inhibitor Class | Example Compound | Primary Target | Mechanism of Action | Reported IC50/Ki |

| IKK Inhibitor | TPCA-1 | IKK-2 (IKKβ) | Inhibits IκBα phosphorylation, selective for IKK-2 over IKK-1. | 17.9 nM (cell-free assay)[10] |

| Proteasome Inhibitor | Bortezomib | 20S Proteasome | Prevents IκBα degradation. | 0.6 nM (Ki)[10] |

| Nuclear Translocation Inhibitor | JSH-23 | NF-κB | Inhibits NF-κB transcriptional activity and nuclear translocation. | 7.1 µM[10] |

| General NF-κB Activation Inhibitor | QNZ (EVP4593) | NF-κB Pathway | Potent inhibitor of NF-κB activation and TNF-α production. | 11 nM (NF-κB activation)[10] |

| Natural Product | Curcumin | Multiple | Inhibits p300 histone acetyltransferase and suppresses NF-κB activation. | ~25 µM (p300)[10] |

Disclaimer: Data presented is for illustrative purposes and is based on publicly available information. The selectivity and specificity of any compound must be empirically determined.

Interleukin-10: A Natural Model of Selective NF-κB Inhibition

The anti-inflammatory cytokine Interleukin-10 (IL-10) provides an elegant example of selective NF-κB pathway modulation. IL-10 employs a dual mechanism to inhibit NF-κB activity:

-

Inhibition of IKK activity: IL-10 can block the activity of the IKK complex, thereby preventing the degradation of IκB.[11]

-

Induction of p50/p50 Homodimers: IL-10 selectively promotes the nuclear translocation of repressive p50/p50 homodimers.[11] These homodimers lack a transactivation domain and can compete with the pro-inflammatory p65/p50 heterodimers for binding to κB sites on DNA, thus inhibiting the transcription of inflammatory genes.[11]

Experimental Protocols for Assessing Selectivity and Specificity

A rigorous evaluation of a potential NF-κB inhibitor requires a multi-faceted experimental approach.

4.1. In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory activity of a compound against the target kinase (e.g., IKKβ) and a panel of other kinases to assess selectivity.

-

Methodology:

-

Recombinant purified IKKβ is incubated with a specific substrate (e.g., a peptide derived from IκBα) and ATP in the presence of varying concentrations of the test compound.

-

The kinase activity is measured, often by quantifying the amount of phosphorylated substrate using methods like radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

The IC50 value is calculated from the dose-response curve.

-

The compound is then tested against a broad panel of other kinases (kinase profiling) to identify potential off-target interactions.

-

4.2. Cellular Assays

-

Objective: To confirm the activity of the inhibitor in a cellular context and assess its impact on the NF-κB signaling pathway.

-

Methodology:

-

NF-κB Reporter Assay: Cells are transfected with a reporter plasmid containing a promoter with multiple κB binding sites upstream of a reporter gene (e.g., luciferase or GFP). The cells are then pre-treated with the inhibitor followed by stimulation with an NF-κB activator (e.g., TNFα). The reporter gene expression is quantified to measure NF-κB transcriptional activity.

-

Western Blot Analysis: Cells are treated with the inhibitor and then stimulated with an NF-κB activator. Cell lysates are collected at different time points and analyzed by western blot to assess the phosphorylation and degradation of IκBα, and the phosphorylation of NF-κB p65.

-

Immunofluorescence Microscopy: This technique is used to visualize the nuclear translocation of NF-κB. Cells are treated with the inhibitor and stimulated, then fixed and stained with an antibody against an NF-κB subunit (e.g., p65). The subcellular localization of the protein is then observed using a fluorescence microscope.

-

4.3. Target Gene Expression Analysis

-

Objective: To determine the effect of the inhibitor on the expression of endogenous NF-κB target genes.

-

Methodology:

-

Cells are treated with the inhibitor and stimulated with an NF-κB activator.

-

RNA is extracted and the expression levels of known NF-κB target genes (e.g., IL-6, IL-8, ICAM-1) are quantified using quantitative real-time PCR (qRT-PCR).

-

Conclusion

The development of selective and specific inhibitors of the NF-κB pathway holds immense promise for the treatment of a wide array of diseases. A thorough understanding of the distinct roles of the canonical and non-canonical pathways is crucial for designing targeted therapies with improved efficacy and reduced side effects. The experimental framework outlined in this guide provides a systematic approach to characterizing the selectivity and specificity of novel NF-κB inhibitors, paving the way for the next generation of anti-inflammatory and anti-cancer therapeutics. While the specific entity "NF-κB-IN-10" remains elusive in public scientific literature, the principles and methodologies detailed herein are universally applicable to the rigorous evaluation of any compound targeting this critical signaling nexus.

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay | PLOS One [journals.plos.org]

- 4. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 5. chemdiv.com [chemdiv.com]

- 6. Defining the structure of the NF-ĸB pathway in human immune cells using quantitative proteomic data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Molecular mechanisms of interleukin-10-mediated inhibition of NF-κB activity: a role for p50 - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Selective IKK Inhibition in Modulating the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, a specific molecule designated "NF-κB-IN-10" is not described in publicly accessible scientific literature or databases. This guide will therefore provide a comprehensive overview of selective IκB kinase (IKK) inhibitors, a critical class of molecules for modulating the NF-κB pathway, using well-characterized examples to illustrate the core principles, experimental validation, and therapeutic potential.

Introduction: The NF-κB Signaling Pathway and the Central Role of IKK

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of the NF-κB signaling cascade is implicated in the pathophysiology of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and various cancers.[1]

The activation of NF-κB is tightly controlled by a multi-protein complex known as the IκB kinase (IKK) complex. In the canonical pathway, the IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNFα, IL-1β), the IKK complex becomes activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus and initiate the transcription of its target genes.[1] Given its central role, the IKK complex, particularly the IKKβ subunit, has emerged as a key therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[2][3]

The Principle of Selective IKK Inhibition

Selective IKK inhibitors are small molecules designed to specifically block the kinase activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB proteins.[1] This action maintains NF-κB in its inactive, cytoplasmically sequestered state, thus inhibiting the downstream inflammatory and pro-survival signaling. The development of selective IKK inhibitors is a major focus of drug discovery, with the goal of achieving therapeutic efficacy while minimizing off-target effects.[4][5]

The selectivity of an IKK inhibitor is a critical parameter, often defined by its differential potency against IKKβ versus other kinases, including the closely related IKKα and a panel of other cellular kinases. High selectivity is desirable to reduce the potential for adverse effects arising from the inhibition of other essential signaling pathways.

Quantitative Data on Selective IKK Inhibitors

The following table summarizes the in vitro potency of several well-characterized selective IKK inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |

| IKK-16 | IKKβ | 40 | 5-fold selective for IKKβ over IKKα (IC50 = 200 nM) | [5] |

| IKK complex | 70 | [5] | ||

| BMS-345541 | IKKβ | 300 | Highly selective for IKKβ over IKKα (IC50 = 4000 nM) | [5] |

| PS-1145 | IKK | 88 | Specific IKK inhibitor | [5] |

| TPCA-1 | IKKβ | 17.9 | 22-fold selective for IKKβ over IKKα | [5] |

| MLN120B | IKKβ | 45 | Does not inhibit other IKK isoforms at IC50 below 50 µM | [5] |

Experimental Protocols for Characterization of IKK Inhibitors

The identification and characterization of selective IKK inhibitors involve a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro IKK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKK.

Principle: Recombinant IKKβ is incubated with a specific substrate (e.g., a peptide or protein containing the IκBα phosphorylation sites) and ATP. The inhibitor's potency is determined by quantifying the reduction in substrate phosphorylation.

Methodology:

-

Reagents and Materials:

-

Recombinant human IKKβ enzyme

-

IKK substrate (e.g., GST-IκBα (1-54))

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM β-glycerophosphate, 1 mM NaF, 0.1 mM Na3VO4)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods)

-

Test inhibitor compound

-

96-well plates

-

Phosphorimager or luminescence plate reader

-

-

Procedure (Radiometric Assay): [6] a. Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase assay buffer. b. In a 96-well plate, add the kinase assay buffer, recombinant IKKβ enzyme, and the test inhibitor. c. Pre-incubate the mixture for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of the IκBα substrate and [γ-³²P]ATP. e. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer. g. Separate the reaction products by SDS-PAGE. h. Visualize the phosphorylated substrate by autoradiography and quantify the band intensity. i. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

-

Procedure (Non-Radioactive ADP-Glo™ Assay): [7] a. Follow steps 2a-c as above. b. Initiate the kinase reaction by adding unlabeled ATP and the substrate. c. Incubate at 30°C for 45-60 minutes. d. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. e. Incubate for 40 minutes at room temperature. f. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Incubate for 30-60 minutes at room temperature. h. Measure luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus the kinase activity. i. Calculate the percentage of inhibition and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

-

Reagents and Materials:

-

HEK293 or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

NF-κB stimulus (e.g., TNFα, IL-1β)

-

Test inhibitor compound

-

Luciferase assay reagent (containing luciferin)

-

96-well cell culture plates

-

Luminometer

-

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol. c. After 24-48 hours, replace the medium with fresh medium containing serial dilutions of the test inhibitor. d. Pre-incubate with the inhibitor for 1-2 hours. e. Stimulate the cells with an NF-κB activator (e.g., TNFα at 10 ng/mL). f. Incubate for 6-24 hours. g. Lyse the cells and add the luciferase assay reagent to the lysate. h. Measure the luminescence using a luminometer. i. Calculate the percentage of inhibition of NF-κB transcriptional activity and determine the IC50 value.

Western Blot for IκBα Phosphorylation and Degradation

This assay provides direct evidence of IKK inhibition within the cell by assessing the phosphorylation and stability of its direct substrate, IκBα.

Principle: Inhibition of IKK prevents the phosphorylation of IκBα at Ser32 and Ser36, which in turn blocks its degradation. These changes can be detected by Western blotting using specific antibodies.

-

Reagents and Materials:

-

Cell line responsive to NF-κB stimulation (e.g., HeLa, THP-1)

-

Cell culture medium

-

NF-κB stimulus (e.g., TNFα)

-

Test inhibitor compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure: a. Plate cells and allow them to adhere. b. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours. c. Stimulate the cells with TNFα for a short period (e.g., 15-30 minutes for phosphorylation, 30-60 minutes for degradation). d. Wash the cells with ice-cold PBS and lyse them. e. Determine the protein concentration of the lysates. f. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies, or 5% non-fat milk for other antibodies). h. Incubate the membrane with the primary antibody overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again and add the chemiluminescent substrate. k. Capture the signal using an imaging system. l. Analyze the band intensities to determine the effect of the inhibitor on IκBα phosphorylation and degradation.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Canonical NF-κB signaling pathway and the point of intervention for selective IKK inhibitors.

Caption: General workflow for an in vitro IKK kinase inhibition assay.

Caption: Workflow for Western blot analysis of IκBα phosphorylation and degradation.

Conclusion

The development of potent and selective IKK inhibitors represents a promising therapeutic strategy for a multitude of diseases driven by aberrant NF-κB activation. The rigorous characterization of these inhibitors through a combination of in vitro and cell-based assays is essential to validate their mechanism of action and to select promising candidates for further preclinical and clinical development. This guide provides a foundational understanding of the principles and methodologies involved in the discovery and evaluation of selective IKK inhibitors, serving as a valuable resource for researchers in the field.

References

- 1. What are I-kappa B kinase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of novel and selective IKK-beta serine-threonine protein kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel IKK inhibitors: beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. IKK kinase assay [bio-protocol.org]

- 7. promega.com [promega.com]

- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. NF-κB reporter assay [bio-protocol.org]

- 11. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NF-κB Inhibitor BAY 11-7082

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor family that plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BAY 11-7082, a well-characterized inhibitor of the NF-κB pathway. For the purpose of this guide, "NF-κB-IN-10" will be used as a placeholder name for BAY 11-7082.

Chemical Structure and Properties

BAY 11-7082 is a synthetic small molecule, specifically a phenyl vinyl sulfone derivative.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of BAY 11-7082

| Identifier | Value |

| IUPAC Name | (2E)-3-[(4-methylbenzene)sulfonyl]prop-2-enenitrile[2] |

| Synonyms | BAY 11-7821, (E)-3-tosylacrylonitrile[2] |

| CAS Number | 19542-67-7[3] |

| Chemical Formula | C₁₀H₉NO₂S[3] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C=CC#N[4] |

| InChI | InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+[5] |

Table 2: Physicochemical Properties of BAY 11-7082

| Property | Value |

| Molecular Weight | 207.25 g/mol [3] |

| Appearance | White to off-white solid[6] |

| Purity | ≥98% (HPLC)[7] |

| Solubility | DMSO: 41 mg/mL (197.82 mM)[4], Ethanol: 10-15 mg/mL[3][8], Water: Insoluble[4] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months[6] |

| λmax | 251 nm[9] |

Mechanism of Action

BAY 11-7082 is primarily known as an irreversible inhibitor of the NF-κB signaling pathway.[3] Its principal mechanism involves the inhibition of tumor necrosis factor-α (TNF-α)-induced phosphorylation of the inhibitory protein IκBα.[4] This phosphorylation is a critical step in the canonical NF-κB pathway, as it signals IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. By preventing IκBα phosphorylation, BAY 11-7082 effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.[3]

While its primary target is considered to be an upstream kinase in the NF-κB pathway, some studies suggest that BAY 11-7082 does not directly inhibit the IκB kinase (IKK) complex but rather targets components of the ubiquitin system.[2][10] Additionally, it has been shown to inhibit ubiquitin-specific proteases USP7 and USP21, and also exhibits inhibitory effects on the NLRP3 inflammasome.[4][5][6]

Biological Activity and Quantitative Data

BAY 11-7082 has been shown to exhibit a range of biological activities, including anti-inflammatory, pro-apoptotic, and anti-cancer effects in various in vitro and in vivo models.

Table 3: In Vitro Inhibitory Concentrations (IC₅₀) of BAY 11-7082

| Target/Assay | Cell Line/System | IC₅₀ Value | Reference(s) |

| TNF-α-induced IκBα phosphorylation | Tumor cells | 10 µM | [4] |

| TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-selectin | Human endothelial cells | 5-10 µM | [8] |

| Ubiquitin-specific protease (USP)7 | In vitro assay | 0.19 µM | [4] |

| Ubiquitin-specific protease (USP)21 | In vitro assay | 0.96 µM | [4] |

| Cell Proliferation | HGC27 gastric cancer cells (24h) | 24.88 nM | |

| Cell Proliferation | HGC27 gastric cancer cells (48h) | 6.72 nM | |

| Cell Proliferation | HGC27 gastric cancer cells (72h) | 4.23 nM | |

| Cell Proliferation | MKN45 gastric cancer cells (24h) | 29.11 nM | |

| Cell Proliferation | MKN45 gastric cancer cells (48h) | 11.22 nM | |

| Cell Proliferation | MKN45 gastric cancer cells (72h) | 5.88 nM |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for experiments involving BAY 11-7082.

Preparation of Stock Solutions

For in vitro studies, a stock solution of BAY 11-7082 is typically prepared in an organic solvent due to its poor aqueous solubility.

-

Protocol:

-

Weigh the desired amount of BAY 11-7082 powder.

-

Dissolve the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20-25 mg/mL).[8]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[6][8]

-

Cell-Based Assay for NF-κB Inhibition

This protocol outlines a general procedure to assess the inhibitory effect of BAY 11-7082 on NF-κB activation in a cell-based assay.

-

Materials:

-

Cell line of interest (e.g., HeLa, RAW 264.7)

-

Complete cell culture medium

-

BAY 11-7082 stock solution

-

Inducing agent (e.g., TNF-α, lipopolysaccharide (LPS))

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Reagents for downstream analysis (e.g., Western blot, luciferase assay)

-

-

Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of BAY 11-7082 (e.g., 1-20 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).[11]

-

Stimulate the cells with the inducing agent (e.g., 20 ng/mL TNF-α for 5-30 minutes) to activate the NF-κB pathway.[8]

-

Wash the cells with ice-cold PBS.

-

Lyse the cells to obtain either whole-cell lysates or nuclear and cytoplasmic fractions.

-

Analyze the lysates for markers of NF-κB activation, such as the phosphorylation of IκBα (by Western blot) or NF-κB reporter gene activity (by luciferase assay).

-

Conclusion

BAY 11-7082 is a potent and well-studied inhibitor of the NF-κB signaling pathway with demonstrated anti-inflammatory and anti-cancer properties. Its primary mechanism of action involves the irreversible inhibition of IκBα phosphorylation, which prevents the nuclear translocation and activity of NF-κB. This technical guide provides essential information on its chemical structure, physicochemical properties, and biological activities, along with representative experimental protocols. This information serves as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the NF-κB pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. invivogen.com [invivogen.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Bay 11-7082 - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ≥98% (HPLC), powder, NF-kB/TNF-α inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 8. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Guide to the Validation of NF-κB Inhibitors in Cancer Cells

A Note to the Reader: The specific compound "NF-κB-IN-10" referenced in the query does not correspond to a known molecule in publicly available scientific literature. Therefore, this guide will provide a comprehensive framework for the target validation of a hypothetical, novel NF-κB inhibitor, herein referred to as NF-κB-IN-X , in cancer cells. The principles, protocols, and data interpretation strategies outlined are based on established methodologies for well-characterized inhibitors of the NF-κB pathway.

Introduction: The Rationale for Targeting NF-κB in Oncology

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that play a pivotal role in regulating cellular responses to a variety of stimuli, including stress, cytokines, and pathogenic antigens.[1] In the context of oncology, aberrant or constitutive activation of the NF-κB signaling pathway is a common feature of many malignancies, including both solid tumors and hematological cancers.[2][3] This dysregulation contributes to multiple hallmarks of cancer by promoting cell proliferation, suppressing apoptosis (programmed cell death), inducing angiogenesis and metastasis, and fueling tumor-promoting inflammation.[2][3][4] The central role of NF-κB in tumorigenesis makes it a compelling target for therapeutic intervention. This guide outlines a systematic approach to validate the intended target and mechanism of action of a novel NF-κB inhibitor, NF-κB-IN-X, in cancer cells.

The NF-κB Signaling Cascade: Avenues for Therapeutic Intervention

The NF-κB signaling pathway can be broadly divided into the canonical and non-canonical pathways.[5][6] The canonical pathway, the focus of many cancer-related studies, is typically activated by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[7] In its inactive state, NF-κB dimers (most commonly a heterodimer of p50 and p65/RelA) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα.[5][8] This liberates the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in cancer progression.[1][4]

Target Validation Workflow for NF-κB-IN-X

The validation of NF-κB-IN-X as a specific inhibitor of the NF-κB pathway requires a multi-faceted approach, progressing from biochemical assays to cell-based functional assays.

Quantitative Data Summary

The efficacy of NF-κB-IN-X would first be quantified across a panel of cancer cell lines with known NF-κB activation status. The half-maximal inhibitory concentration (IC50) for cell viability and pathway inhibition would be determined.

| Cell Line | Cancer Type | Basal NF-κB Activity | NF-κB-IN-X IC50 (Viability) | NF-κB-IN-X IC50 (p-IκBα) |

| HeLa | Cervical Cancer | High | Hypothetical Value (e.g., 5 µM) | Hypothetical Value (e.g., 1 µM) |

| MDA-MB-231 | Breast Cancer | High | Hypothetical Value (e.g., 8 µM) | Hypothetical Value (e.g., 2.5 µM) |

| A549 | Lung Cancer | Moderate | Hypothetical Value (e.g., 15 µM) | Hypothetical Value (e.g., 5 µM) |

| MCF7 | Breast Cancer | Low | Hypothetical Value (e.g., >50 µM) | Hypothetical Value (e.g., >20 µM) |

Detailed Experimental Protocols

Western Blot for NF-κB Pathway Proteins

Objective: To determine the effect of NF-κB-IN-X on the phosphorylation and degradation of key proteins in the NF-κB signaling cascade.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of NF-κB-IN-X or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to induce NF-κB activation.

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

NF-κB Luciferase Reporter Assay

Objective: To quantify the effect of NF-κB-IN-X on NF-κB-dependent transcriptional activity.

Methodology:

-

Transfection:

-

Co-transfect cancer cells in a 24-well plate with an NF-κB luciferase reporter plasmid (containing multiple κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

After 24 hours, treat the transfected cells with NF-κB-IN-X or vehicle control for 1-2 hours.

-

Stimulate with TNF-α for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

-

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To determine the effect of NF-κB-IN-X on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density.

-

-

Treatment:

-

After 24 hours, treat the cells with a serial dilution of NF-κB-IN-X for 48-72 hours.

-

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure luminescence.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize the effect of NF-κB-IN-X on the nuclear translocation of the p65 subunit.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Pre-treat with NF-κB-IN-X or vehicle, followed by stimulation with TNF-α.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against p65.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

-

Conclusion

The systematic validation of a novel NF-κB inhibitor, such as the hypothetical NF-κB-IN-X, is crucial for its development as a potential anti-cancer therapeutic. The combination of biochemical, cell-based, and functional assays provides a robust framework to confirm its mechanism of action, determine its potency and selectivity, and establish a clear rationale for its further preclinical and clinical investigation. The methodologies described in this guide represent a standard approach to rigorously assess the on-target activity of novel inhibitors of the NF-κB signaling pathway in cancer cells.

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. Can NF-κB Be Considered a Valid Drug Target in Neoplastic Diseases? Our Point of View [mdpi.com]

- 3. Is NF-κB a good target for cancer therapy? Hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of NF-κB in the Inflammatory Response

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the pivotal role of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway in the inflammatory response. Given the absence of specific public domain data for a compound designated "NF-κB-IN-10," this document will focus on the established mechanisms of NF-κB activation and its inhibition, providing a foundational framework for understanding the therapeutic potential of targeting this pathway.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors is a cornerstone of the innate and adaptive immune systems.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins known as Inhibitors of κB (IκBs).[2][3] A wide array of stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β), pathogen-associated molecular patterns (PAMPs), and cellular stress, can trigger the activation of the NF-κB pathway.[4][5]

Activation primarily occurs through two major pathways: the canonical and non-canonical pathways.

The Canonical NF-κB Pathway

The canonical pathway is the most common route for NF-κB activation in response to inflammatory stimuli.[6][7] Upon receptor stimulation, a cascade of signaling events leads to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[8][9][10] The activated IKK complex, primarily through IKKβ, phosphorylates IκBα.[11] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1][6] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing its translocation into the nucleus.[12][13] Once in the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes, leading to the transcription of hundreds of genes involved in the inflammatory response.[7][14][15] These include genes encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes that mediate inflammation.[14][15][16]

The Non-Canonical NF-κB Pathway

The non-canonical, or alternative, pathway is activated by a more limited set of stimuli, primarily members of the TNF receptor superfamily such as BAFF-R and LTβR.[6][7] This pathway is dependent on NF-κB-inducing kinase (NIK) and the IKKα homodimer.[7][11] Activation of this pathway leads to the phosphorylation and processing of the p100 precursor protein to its mature p52 form.[17] The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of genes primarily involved in lymphoid organogenesis and B-cell maturation and survival.[6][17]

The Role of NF-κB in Inflammatory Diseases

The dysregulation of NF-κB signaling is a hallmark of numerous chronic inflammatory and autoimmune diseases.[4][16][18] Persistent activation of NF-κB in various cell types contributes to the pathogenesis of conditions such as rheumatoid arthritis, inflammatory bowel disease, psoriasis, and asthma.[15][16] In these diseases, the continuous production of pro-inflammatory mediators driven by NF-κB perpetuates the inflammatory state, leading to tissue damage and disease progression.[14][15] Consequently, the NF-κB pathway represents a highly attractive target for the development of novel anti-inflammatory therapeutics.[5][14]

Therapeutic Inhibition of the NF-κB Pathway

Given its central role in inflammation, significant efforts have been made to develop inhibitors of the NF-κB pathway.[5][19] Therapeutic strategies can be broadly categorized based on their point of intervention in the signaling cascade.

Quantitative Data on NF-κB Inhibitors

The efficacy of NF-κB inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values in various cellular assays. The following table presents hypothetical data for a generic NF-κB inhibitor, "NF-κB-IN-X," to illustrate the types of quantitative data generated in drug discovery.

| Assay Type | Cell Line | Stimulus | Readout | IC50 / EC50 (nM) |

| NF-κB Reporter Assay | HEK293 | TNF-α | Luciferase Activity | 50 |

| IKKβ Kinase Assay | (Biochemical) | - | ATP Consumption | 25 |

| IL-6 ELISA | THP-1 | LPS | IL-6 Secretion | 120 |

| ICAM-1 Expression | HUVEC | TNF-α | Flow Cytometry | 85 |

| p65 Nuclear Translocation | HeLa | IL-1β | High-Content Imaging | 60 |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of NF-κB inhibitors. Below are representative protocols for key experiments.

This assay measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, cells are pre-incubated with various concentrations of the test inhibitor or vehicle control for 1 hour.

-

Stimulation: Cells are then stimulated with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase and Renilla activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

This method assesses the ability of an inhibitor to prevent the degradation of IκBα.

-

Cell Culture and Treatment: A suitable cell line (e.g., HeLa or THP-1) is seeded and grown to 80-90% confluency. Cells are pre-treated with the inhibitor or vehicle for 1 hour.

-

Stimulation: Cells are stimulated with an appropriate agonist (e.g., TNF-α or LPS) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for IκBα. A loading control, such as β-actin or GAPDH, is also probed.

-

Detection and Analysis: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

This imaging-based assay visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Cells (e.g., HeLa) are grown on glass coverslips or in imaging-compatible microplates. They are pre-treated with the inhibitor or vehicle control.

-

Stimulation: Cells are stimulated with an NF-κB activator (e.g., IL-1β) for 30-60 minutes.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Immunostaining: Cells are blocked and then incubated with a primary antibody against the p65 subunit of NF-κB. After washing, they are incubated with a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI or Hoechst.

-

Imaging and Analysis: Images are acquired using a fluorescence microscope or a high-content imaging system. The nuclear and cytoplasmic fluorescence intensity of p65 is quantified, and the ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.

Conclusion

The NF-κB signaling pathway is a critical mediator of the inflammatory response, and its dysregulation is implicated in a wide range of diseases. The development of specific and potent inhibitors of this pathway holds significant promise for the treatment of these conditions. A thorough understanding of the molecular mechanisms of NF-κB activation and the availability of robust experimental protocols are essential for the successful discovery and development of novel anti-inflammatory therapies targeting this central inflammatory hub.

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. NF-κB, the first quarter-century: remarkable progress and outstanding questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. cusabio.com [cusabio.com]

- 8. embopress.org [embopress.org]

- 9. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 16. mdpi.com [mdpi.com]

- 17. bosterbio.com [bosterbio.com]

- 18. NF-kB Transcription Factors | Boston University [bu.edu]

- 19. medchemexpress.com [medchemexpress.com]

The Impact of NF-κB Inhibition on Cytokine Production: A Technical Guide on the Actions of Interleukin-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor kappa B (NF-κB) is a pivotal transcription factor family that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1][2] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory and autoimmune diseases.[3] Consequently, the inhibition of this pathway presents a compelling therapeutic strategy. This technical guide delves into the mechanisms by which NF-κB activity is modulated to control cytokine production, with a specific focus on Interleukin-10 (IL-10) as a well-characterized endogenous inhibitor. We will explore the molecular pathways, present quantitative data on cytokine modulation, provide detailed experimental protocols for assessing inhibitor efficacy, and visualize these complex systems to facilitate a deeper understanding for researchers and drug development professionals.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors, in mammals, comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100).[4] These proteins form various homodimers and heterodimers that regulate gene expression. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins known as inhibitors of κB (IκBs).[5]

The canonical NF-κB activation pathway is initiated by a diverse range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[4] These stimuli trigger a signaling cascade that converges on the activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[1] The activated IKK complex then phosphorylates IκB proteins, primarily IκBα, marking them for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers, most commonly the p65/p50 heterodimer, allowing their translocation into the nucleus.[6] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby inducing the transcription of pro-inflammatory cytokines.[1]

Interleukin-10: A Potent Endogenous Inhibitor of the NF-κB Pathway

Interleukin-10 (IL-10) is a pleiotropic cytokine with potent anti-inflammatory properties.[7] A primary mechanism through which IL-10 exerts its effects is by inhibiting the production of pro-inflammatory cytokines in various immune cells, particularly macrophages and monocytes.[8][9] This inhibition is largely achieved through the modulation of the NF-κB signaling pathway.[7][10]

The inhibitory actions of IL-10 on NF-κB are multifaceted and can occur at multiple levels of the signaling cascade:

-

Inhibition of IκB Kinase (IKK) Activity: IL-10 has been shown to block the activity of the IKK complex.[7][11] By preventing the phosphorylation and subsequent degradation of IκBα, IL-10 ensures that the p65/p50 heterodimer remains sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[12]

-

Induction of Repressive p50/p50 Homodimers: IL-10 can selectively promote the nuclear translocation of p50/p50 homodimers.[7][11] These homodimers lack a transactivation domain and can bind to κB sites on DNA, acting as competitive inhibitors of the transcriptionally active p65/p50 heterodimers.[7]

-

Modulation via the STAT3 Pathway: The binding of IL-10 to its receptor can activate the JAK-STAT signaling pathway, leading to the phosphorylation and activation of STAT3.[13] Activated STAT3 can upregulate the expression of Suppressor of Cytokine Signaling 3 (SOCS3), which can in turn interfere with signaling components upstream of NF-κB activation.[14]

The following diagram illustrates the canonical NF-κB signaling pathway and the key points of inhibition by IL-10.

Quantitative Effects of IL-10 on Cytokine Production

The inhibitory effect of IL-10 on the production of pro-inflammatory cytokines has been quantified in numerous studies. The following tables summarize representative data from in vitro experiments, demonstrating the dose-dependent inhibition of TNF-α and IL-6 by IL-10 in stimulated macrophage and microglial cell lines.

Table 1: IL-10 Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

| IL-10 Concentration (ng/mL) | TNF-α Production (pg/mL) | % Inhibition |

| 0 | 1250 ± 150 | 0% |

| 5 | 875 ± 100 | 30% |

| 15 | 500 ± 75 | 60% |

| 30 | 437.5 ± 60 | 65% |

| 50 | 437.5 ± 55 | 65% |

| Data are representative and compiled for illustrative purposes based on trends observed in the literature.[15] |

Table 2: IL-10 Inhibition of LPS-Induced IL-6 Production in N13 Microglia

| IL-10 Concentration (ng/mL) | IL-6 Production (% of LPS control) |

| 0 | 100% |

| 1 | ~80% |

| 10 | ~50% |

| 100 | ~25% |

| Data are representative and compiled for illustrative purposes based on trends observed in the literature.[1] |

Experimental Protocols for Assessing NF-κB Inhibition and Cytokine Production

A thorough investigation of the effects of an NF-κB inhibitor on cytokine production involves a series of well-established molecular and cellular biology techniques. The following diagram outlines a typical experimental workflow.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[16] The sandwich ELISA is the most common format for cytokine analysis.[17]

Principle: A capture antibody specific for the cytokine of interest is pre-coated onto the wells of a microplate.[18] Samples and standards are added to the wells, and the cytokine binds to the capture antibody. After washing, a biotinylated detection antibody that recognizes a different epitope on the cytokine is added, forming a "sandwich".[18] An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is then added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate is added, and the enzyme catalyzes a color change that is proportional to the amount of cytokine present.[18] The absorbance is read using a microplate reader, and the cytokine concentration in the samples is determined by comparison to a standard curve.[19]

Brief Protocol:

-

Coating: Coat a 96-well plate with capture antibody overnight at 4°C.[3]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[16]

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[3]

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[18]

-

Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.[3]

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.[3]

-

Stop Reaction: Add a stop solution (e.g., H₂SO₄) to quench the reaction.[3]

-

Read Plate: Measure the absorbance at 450 nm.

Western Blot for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, researchers typically analyze the levels of p65 in nuclear extracts and IκBα in cytoplasmic extracts.[20]

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-p65 or anti-IκBα). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, which emits light when acted upon by the enzyme. The light is detected, revealing a band corresponding to the protein of interest.

Brief Protocol:

-

Protein Extraction: Prepare cytoplasmic and nuclear extracts from treated cells.

-

Protein Quantification: Determine the protein concentration of each extract.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: Wash the membrane and add a chemiluminescent substrate. Image the resulting signal.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA, or gel shift assay, is used to study protein-DNA interactions and is a classic method for detecting the activation of transcription factors like NF-κB.[22][23]

Principle: A short, double-stranded DNA probe containing the κB consensus sequence is labeled, typically with a radioisotope or a fluorescent dye.[5] This labeled probe is incubated with nuclear protein extracts. If NF-κB is present and active in the extract, it will bind to the probe. The protein-DNA complexes are then separated from the free, unbound probe by non-denaturing polyacrylamide gel electrophoresis. The larger protein-DNA complexes migrate more slowly through the gel than the free probe, resulting in a "shifted" band.[5] The specificity of the binding can be confirmed by competition assays using an excess of unlabeled ("cold") probe.

Brief Protocol:

-

Probe Labeling: Label the κB consensus oligonucleotide probe.

-

Binding Reaction: Incubate the labeled probe with nuclear extracts in a binding buffer for 20-30 minutes at room temperature.[24]

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by autoradiography (for radioactive probes) or fluorescence imaging.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transiently transfected with a plasmid vector containing the firefly luciferase gene under the control of a promoter with multiple tandem repeats of the NF-κB consensus binding site.[25] When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the transcription of the luciferase gene. The amount of luciferase protein produced is proportional to the transcriptional activity of NF-κB. A second plasmid, often expressing Renilla luciferase from a constitutive promoter, is co-transfected to normalize for transfection efficiency.[25] After cell lysis, the luciferase substrate (luciferin) is added, and the resulting luminescence is measured with a luminometer.[26]

Brief Protocol:

-

Transfection: Co-transfect cells with the NF-κB-luciferase reporter plasmid and a normalization control plasmid.

-

Treatment: After 24-48 hours, treat the cells with the inhibitor and/or agonist.

-

Lysis: Lyse the cells using a passive lysis buffer.[2]

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the light output in a luminometer.[27] Normalize the firefly luciferase activity to the Renilla luciferase activity.

Conclusion for Drug Development Professionals

The intricate and central role of the NF-κB signaling pathway in inflammation makes it a prime target for therapeutic intervention. As demonstrated by the multifaceted inhibitory mechanisms of IL-10, effective modulation of this pathway can lead to a significant reduction in the production of key pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel NF-κB inhibitors. A comprehensive assessment using a combination of these assays is crucial for characterizing the mechanism of action and quantifying the efficacy of new chemical entities aimed at treating a wide spectrum of inflammatory disorders. Understanding the nuances of NF-κB inhibition, from receptor-proximal events to gene transcription, will ultimately facilitate the development of more targeted and effective anti-inflammatory therapies.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. NF-κB luciferase reporter assay [bio-protocol.org]

- 3. bowdish.ca [bowdish.ca]

- 4. scilit.com [scilit.com]

- 5. EMSA [celldeath.de]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms of interleukin-10-mediated inhibition of NF-κB activity: a role for p50 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-10 inhibits cytokine production by activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interleukin-10: new perspectives on an old cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interleukin (IL)-10 inhibits nuclear factor kappa B (NF kappa B) activation in human monocytes. IL-10 and IL-4 suppress cytokine synthesis by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of interleukin-10-mediated inhibition of NF-kappaB activity: a role for p50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. dovepress.com [dovepress.com]

- 14. Frontiers | The multifaceted nature of IL-10: regulation, role in immunological homeostasis and its relevance to cancer, COVID-19 and post-COVID conditions [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biomatik.com [biomatik.com]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. h-h-c.com [h-h-c.com]

- 20. researchgate.net [researchgate.net]

- 21. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. licorbio.com [licorbio.com]

- 25. NFκB-Luciferase Reporter Assay [bio-protocol.org]

- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

An In-Depth Technical Guide to the Pharmacokinetics of a Novel NF-κB Inhibitor

An in-depth analysis of the available scientific literature reveals no specific compound designated "NF-κB-IN-10." This suggests that the name may be a placeholder, an internal development code not yet in the public domain, or a misnomer. Therefore, a direct pharmacokinetic profile for a substance with this exact name cannot be provided.

However, to fulfill the core requirements of this request for an in-depth technical guide for researchers, scientists, and drug development professionals, this document will focus on the general principles of understanding the pharmacokinetics of a representative small molecule inhibitor of the NF-κB pathway. This guide will use a hypothetical, yet plausible, set of data for a fictional inhibitor, hereby referred to as "NF-κB-Inhibitor-X," to illustrate the key concepts, experimental protocols, and data presentation requested.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the preclinical pharmacokinetic evaluation of a novel, orally administered small molecule inhibitor of the NF-κB pathway, "NF-κB-Inhibitor-X." It covers essential absorption, distribution, metabolism, and excretion (ADME) parameters, and provides detailed experimental methodologies.

Introduction to NF-κB Inhibition and Pharmacokinetics

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade is a critical regulator of the immune response, inflammation, cell survival, and proliferation.[1] Dysregulation of the NF-κB pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and various cancers.[1][2] Consequently, the development of specific inhibitors of the NF-κB pathway is an area of intense therapeutic interest.

Understanding the pharmacokinetic (PK) profile of a novel NF-κB inhibitor is paramount for its successful development as a therapeutic agent. Pharmacokinetics, often described as what the body does to a drug, governs the concentration of the drug that reaches the target site and, therefore, its efficacy and potential toxicity. The key PK parameters include absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic Profile of NF-κB-Inhibitor-X

The following tables summarize the in vitro and in vivo pharmacokinetic properties of NF-κB-Inhibitor-X.

Table 1: In Vitro ADME Profile of NF-κB-Inhibitor-X

| Parameter | Assay System | Result |

| Solubility | Phosphate Buffered Saline (pH 7.4) | 15 µg/mL |